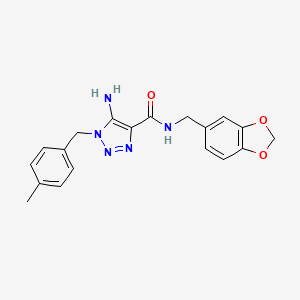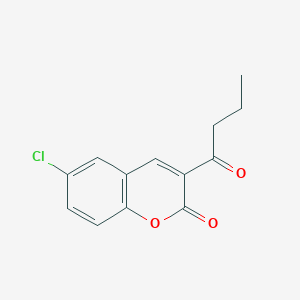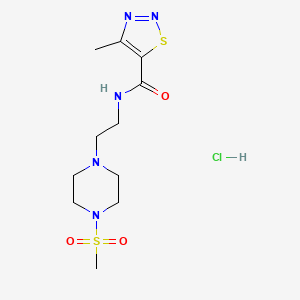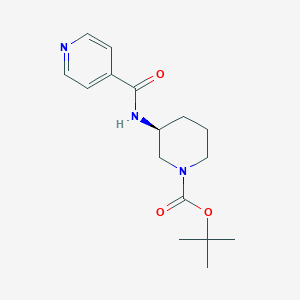
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is a synthetic organic compound known for its diverse applications in various fields. Its complex structure consists of a pyrimidine ring substituted with isopropyl and oxo groups and an acetamide moiety linked to a phenoxyethyl chain. This compound is of interest due to its potential in pharmaceutical, chemical, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide typically starts with readily available reagents such as pyrimidine derivatives, isopropyl groups, and phenoxyethyl acetic acid.
Reaction Steps
Step 1: : Formation of 4-isopropyl-6-oxopyrimidine through the reaction of a pyrimidine derivative with isopropyl chloride in the presence of a base such as sodium hydroxide.
Step 2: : Acylation of the formed compound with phenoxyethyl acetic acid, using an acylating agent like oxalyl chloride, to produce the acetamide linkage.
Step 3: : Purification through crystallization or chromatography to isolate the pure compound.
Industrial Production Methods
Batch Processing: : Often used in laboratories, involving sequential addition of reagents and purification steps.
Continuous Flow Synthesis: : Employed in industrial settings to increase efficiency and yield by continuously feeding reagents into a reaction vessel and removing products as they form.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the isopropyl group, yielding various oxidized derivatives.
Reduction: : Reduction of the oxo group can be achieved using hydride donors, such as sodium borohydride, converting the oxo group into a hydroxyl group.
Substitution: : Nucleophilic substitution reactions can occur at the phenoxyethyl chain, where different nucleophiles can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Sodium borohydride is a widely used reducing agent.
Substitution: : Nucleophiles like halides and amines are commonly used.
Major Products Formed
Oxidation: : Produces oxidized derivatives such as alcohols and carboxylic acids.
Reduction: : Results in the formation of hydroxylated derivatives.
Substitution: : Yields a variety of substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has several applications:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: : Studied for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets. Its mechanism of action involves:
Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their function.
Signal Transduction Modulation: : Interfering with cellular signaling pathways by binding to receptors or proteins involved in these processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyethyl)acetamide: : Differs by the presence of a methoxy group instead of a phenoxy group.
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide: : Features a methyl group in place of the isopropyl group.
Uniqueness
What sets 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide apart is its combination of structural features, which confer unique chemical reactivity and biological activity. Its varied functional groups enable it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research and industrial applications.
Overall, this compound is a compound of significant interest due to its synthetic accessibility, diverse chemical reactivity, and potential applications in multiple fields. Whether in the laboratory or industrial setting, its unique structure and properties make it a valuable tool for chemists, biologists, and researchers alike.
Propiedades
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13(2)15-10-17(22)20(12-19-15)11-16(21)18-8-9-23-14-6-4-3-5-7-14/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKGCKFLADFMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE](/img/structure/B2816441.png)

![2-Methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2816445.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2816446.png)


![6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2816450.png)

![N-(5-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2816453.png)



![2-(3-Methyl-2,4-dioxo-1H-pyrimidin-6-yl)-N-(2-methylphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2816461.png)
![2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2816464.png)
